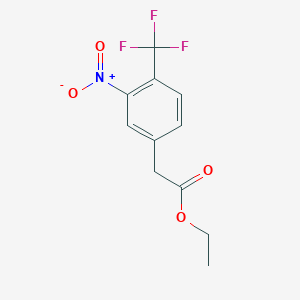
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C11H10F3NO4. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-(3-amino-4-(trifluoromethyl)phenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitro-4-(trifluoromethyl)phenyl)acetic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
- Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Uniqueness
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C11H10F3NO4 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
ethyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-3-4-8(11(12,13)14)9(5-7)15(17)18/h3-5H,2,6H2,1H3 |
Clave InChI |
KBUJXIHFKOASNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


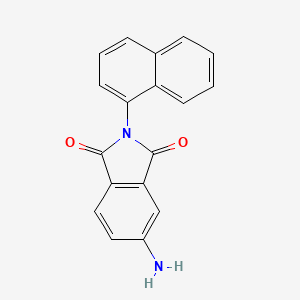
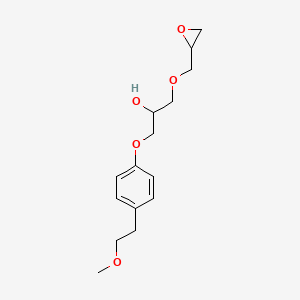
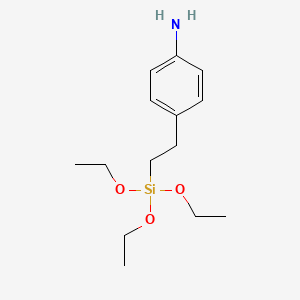
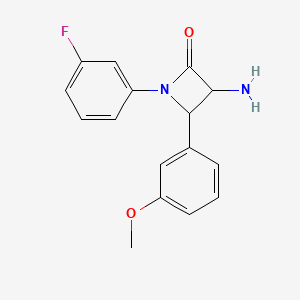
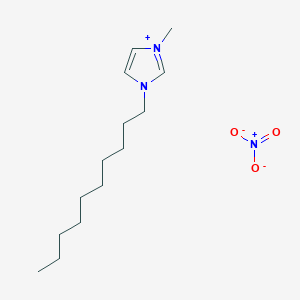
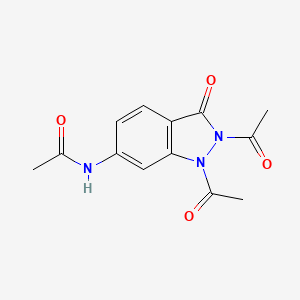
![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
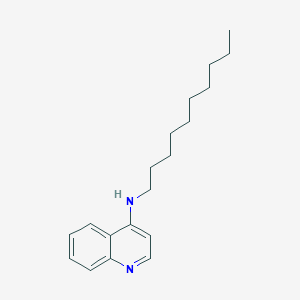
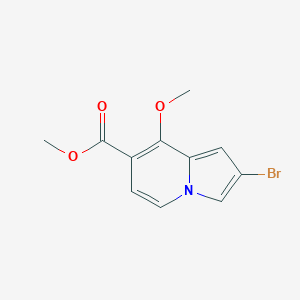
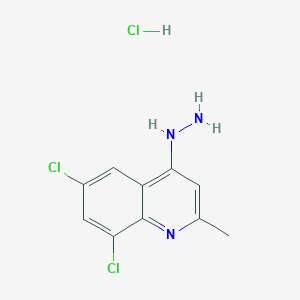
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
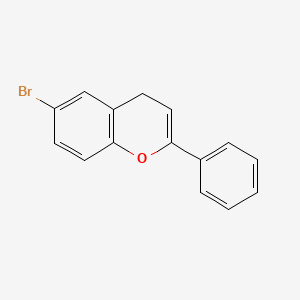
![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
